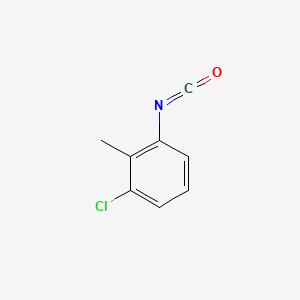

3-Chloro-2-methylphenyl isocyanate

Description

The exact mass of the compound 1-Chloro-3-isocyanato-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQMCUWZGVMILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370931 | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40397-90-8 | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-isocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-methylphenyl isocyanate CAS 40397-90-8 properties

Executive Summary

3-Chloro-2-methylphenyl isocyanate (CAS 40397-90-8) is a specialized electrophilic intermediate critical to the synthesis of bioactive aryl ureas, carbamates, and hydrazinecarboxamides.[1] Unlike generic phenyl isocyanates, this scaffold offers a unique steric and electronic profile due to the ortho-methyl and meta-chloro substitution pattern.[1] This specific arrangement is frequently exploited in medicinal chemistry to modulate the conformational entropy of drug candidates (particularly kinase inhibitors) and in agrochemistry to enhance the metabolic stability of insecticides.[2]

This guide provides a comprehensive technical analysis of CAS 40397-90-8, detailing its physicochemical properties, validated synthesis protocols, and strategic applications in structure-activity relationship (SAR) campaigns.[2]

Chemical Profile & Specifications

| Property | Specification |

| CAS Number | 40397-90-8 |

| IUPAC Name | 1-Chloro-3-isocyanato-2-methylbenzene |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~246 °C (est.[1] at 760 mmHg) |

| Density | > 1.2 g/cm³ |

| Reactivity | Highly moisture sensitive; reacts violently with nucleophiles |

| Hazards | H330 (Fatal if inhaled) , H315, H319, H334 (Sensitizer) |

Structural Insight: The 2-methyl group provides significant steric bulk proximal to the isocyanate (-N=C=O) moiety.[1] In downstream urea products, this forces the aromatic ring out of planarity, often locking the molecule into a bioactive conformation that favors binding to sterically demanding pockets (e.g., the ATP-binding site of kinases).[2] The 3-chloro group serves as a lipophilic anchor (increasing LogP) and blocks metabolic oxidation at the meta position.[1]

Validated Synthesis Protocol

Methodology: Conversion of 3-chloro-2-methylaniline to the isocyanate using Triphosgene.[1] Rationale: Triphosgene is a solid, safer alternative to gaseous phosgene for bench-scale synthesis, though it still generates phosgene in situ and requires strict safety controls.[2]

Reagents:

-

Precursor: 3-Chloro-2-methylaniline (1.0 eq)[1]

-

Reagent: Triphosgene (0.35 eq)[2]

-

Base: Triethylamine (TEA) (catalytic or stoichiometric depending on acid sensitivity)[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene[2]

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Vent the system through a caustic scrubber (NaOH solution) to neutralize escaping phosgene.[2]

-

Dissolution: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.

-

Addition: Dropwise add a solution of 3-chloro-2-methylaniline (1.0 eq) and TEA (optional, 1.0 eq) in DCM over 30 minutes. Caution: Exothermic reaction.[1][2]

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor reaction progress via FT-IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).[1]

-

Workup: Cool the mixture. Remove solvent under reduced pressure.[1]

-

Purification: Purify the residue via vacuum distillation. Note: Isocyanates are sensitive to silica gel; distillation is preferred.[2]

Reactivity & Applications

The core utility of CAS 40397-90-8 lies in its reactivity with nucleophiles to form stable pharmacophores.[1]

Pathway Analysis (Graphviz Diagram)

Figure 1: Divergent synthesis pathways.[2] The isocyanate serves as a linchpin for generating three distinct classes of bioactive molecules. Note the degradation pathway with water, emphasizing the need for anhydrous conditions.

Key Applications in Drug Discovery & Agrochemistry

-

Kinase Inhibitor Scaffolds (Ureas):

-

Reaction with heteroaromatic amines yields diaryl ureas similar to Sorafenib .[1][2] The 2-methyl substituent restricts rotation around the N-phenyl bond, potentially locking the inhibitor into an active "Type II" kinase binding conformation.[2]

-

Reference: Synthesized analogs demonstrate antiproliferative activity by targeting the Raf/MEK/ERK pathway [1].[1][2]

-

-

Novel Insecticides (Hydrazinecarboxamides):

-

Reacting CAS 40397-90-8 with complex hydrazones yields compounds such as N-(3-Chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide .[1]

-

Mechanism:[1][2][3][4][5] These compounds act as voltage-dependent sodium channel blockers or mitochondrial complex inhibitors in resistant pest strains [2].[1]

-

-

Antimicrobial Thiazoles:

Handling & Safety (HSE)

CRITICAL WARNING: Isocyanates are potent respiratory sensitizers and can be fatal if inhaled (H330).[1][2]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[2] A full-face respirator is required if working outside a hood (not recommended).[1]

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.[2] This mixture converts the isocyanate into the less toxic urea/amine derivative.[2]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture ingress will cause pressure buildup (CO₂ generation) and formation of insoluble urea solids (white precipitate).[1][2]

References

-

Usharani, V., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates."[2] Asian Journal of Chemistry, vol. 25, no.[2] 10, 2013. Link[2]

-

European Patent Office.[1] "Lactam Pesticidal Compounds."[1] EP 4467535 A1, 2023.[2] Link

-

Karegoudar, P., et al. "Synthesis, Characterization and Antimicrobial Activity of Some New Thiazole Derivatives."[2] MDPI Molbank, 2021.[2] Link

-

Thermo Fisher Scientific.[1] "Safety Data Sheet: this compound." Link

Sources

- 1. chem960.com [chem960.com]

- 2. data.epo.org [data.epo.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2016162371A1 - Use of an insecticidal carboxamide compound against pests on cultivated plants - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

3-Chloro-2-methylphenyl Isocyanate: Structural Dynamics and Synthetic Utility

Topic: 3-Chloro-2-methylphenyl isocyanate: Molecular Structure, Bonding, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

This compound (CAS 40397-90-8) represents a "privileged scaffold" fragment in modern medicinal chemistry.[1] Unlike its unhindered counterparts, this molecule offers a unique interplay between steric obstruction (2-methyl) and electronic activation (3-chloro).[1] This guide analyzes its structural conformation, bonding characteristics, and provides a validated protocol for its primary application: the synthesis of conformationally restricted urea derivatives.[1]

Molecular Architecture and Bonding[1]

Structural Identity

The molecule consists of a benzene core substituted at the 1, 2, and 3 positions, creating a crowded "buttressed" environment.[1]

-

IUPAC Name: 1-Chloro-3-isocyanato-2-methylbenzene[2]

-

CAS Number: 40397-90-8[2]

-

Molecular Formula: C₈H₆ClNO

Bonding Dynamics (The Ortho-Effect)

The reactivity of this isocyanate is defined by the competition between the ortho-methyl steric block and the meta-chloro electronic activation .[1]

-

The Isocyanate Group (-N=C=O):

-

Hybridization: The nitrogen is

hybridized, while the central carbon is -

Geometry: While typically linear (180°), the N=C=O angle often distorts slightly (~170-175°) in crystalline urea derivatives due to packing forces.[1]

-

Conjugation: The lone pair on the nitrogen can delocalize into the aromatic ring.[1] However, the 2-methyl group forces the isocyanate moiety to rotate out of the plane of the benzene ring (dihedral angle twist).[1] This de-conjugation makes the lone pair less available to the ring, paradoxically keeping the nitrogen slightly more nucleophilic than in planar systems, while the carbon remains highly electrophilic.[1]

-

-

The 3-Chloro Substituent:

Quantitative Properties

| Property | Value | Note |

| Molecular Weight | 167.59 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~107°C @ 3 mmHg | Extrapolated from 4-Me isomer data [1] |

| Density | ~1.22 g/mL | |

| Reactivity | Moisture Sensitive | Hydrolyzes to 3-chloro-2-methylaniline |

Reactivity Profile & Mechanism[1]

The primary utility of this compound is in the synthesis of diaryl ureas (common in kinase inhibitors like Sorafenib analogs).[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The nucleophile (amine) attacks the central carbon of the isocyanate.[1]

Key Insight: The 2-methyl group slows the rate of approach (kinetic control) compared to phenyl isocyanate, but it prevents "over-reaction" or side-product formation (e.g., biuret formation) by sterically shielding the resulting urea product.[1]

Figure 1: Mechanistic pathway of urea formation highlighting the opposing steric and electronic influences of the 2-methyl and 3-chloro substituents.

Experimental Protocol: Synthesis of a Model Urea

Objective: Synthesis of 1-(3-chloro-2-methylphenyl)-3-phenylurea to validate scaffold reactivity.

Reagents & Equipment[1][6][7][8]

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Aniline (1.0 eq) (or substituted amine of interest)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Base: Triethylamine (0.1 eq) (Optional, catalytic)[1]

-

Atmosphere: Nitrogen or Argon

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a rubber septum. Flush with

. -

Solvation: Dissolve Aniline (0.93 g, 10 mmol) in anhydrous DCM (20 mL).

-

Addition (Critical Step):

-

Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 2–4 hours.

-

Workup:

-

Characterization:

-

IR: Look for disappearance of the strong -N=C=O stretch (~2270 cm⁻¹) and appearance of the Urea C=O stretch (~1650 cm⁻¹).[1]

-

Figure 2: Workflow for the synthesis of urea derivatives using this compound.

Safety and Handling (E-E-A-T)

-

Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer.[1] All operations must be performed in a functioning fume hood.[1]

-

Moisture Sensitivity: Reacts with atmospheric moisture to form the corresponding aniline and

.[1] Pressure buildup in sealed waste containers is a hazard.[1] -

Neutralization: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent [2].[1]

References

-

Sigma-Aldrich. (n.d.).[1][4][5] 3-Chloro-4-methylphenyl isocyanate Product Specification. Retrieved from (Data extrapolated for isomer comparison).[1][4]

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] Isocyanate Reactivity Profile. CAMEO Chemicals.[1][6] Retrieved from [1]

-

PubChem. (n.d.).[1] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from [1]

-

Usharani, V., et al. (2013).[1] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from [1]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Chloro-2-methylphenyl isocyanate | C8H6ClNO | CID 142157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chloro-para-tolyl isocyanate, 28479-22-3 [thegoodscentscompany.com]

- 5. 3-Chloro-4-methylphenyl isocyanate | 28479-22-3 [chemicalbook.com]

- 6. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Monograph: Spectrometric Characterization of 3-Chloro-2-methylphenyl Isocyanate

[1]

Executive Summary & Structural Context

3-Chloro-2-methylphenyl isocyanate is a specialized electrophilic intermediate primarily employed in the synthesis of carbamate pesticides and urea-derivative pharmaceuticals.[1] Its reactivity is defined by the isocyanate (-N=C=O) functionality, which is highly susceptible to nucleophilic attack.[1]

From a spectroscopic standpoint, this molecule presents a unique 1,2,3-trisubstituted benzene pattern.[1] The steric bulk of the ortho-methyl group (position 2) relative to the isocyanate (position 1) and the chlorine (position 3) influences both the rotational freedom of the NCO group and the chemical shifts in NMR.[1] This guide provides a comprehensive breakdown of its spectral fingerprint to aid in structural validation and quality control.

Infrared Spectroscopy (FT-IR)

The infrared spectrum is the primary diagnostic tool for confirming the presence of the isocyanate functionality and assessing sample purity (specifically, the absence of urea byproducts derived from moisture contamination).[1]

Diagnostic Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Structural Origin |

| 2250 – 2280 | Very Strong | ν(N=C=O) | Asymmetric isocyanate stretch. This is the definitive identification peak.[1] |

| 2920 – 2960 | Medium | ν(C-H) | Aliphatic C-H stretch from the methyl group at C2. |

| 1580 – 1600 | Medium | ν(C=C) | Aromatic ring skeletal vibrations. |

| 1450 – 1480 | Medium | δ(CH₃) | Methyl group deformation. |

| 750 – 800 | Strong | γ(C-H) | Out-of-plane bending characteristic of 1,2,3-trisubstituted benzene.[1] |

Technical Insight: A common degradation product is the corresponding 1,3-disubstituted urea, formed via hydrolysis.[1] If you observe a broadening peak around 3300–3400 cm⁻¹ (N-H stretch) or a carbonyl band appearing near 1650 cm⁻¹ , the sample has been compromised by moisture.[1]

Nuclear Magnetic Resonance (NMR)

The 1,2,3-substitution pattern breaks the symmetry of the aromatic ring, resulting in three distinct aromatic proton environments.[1]

³H NMR (Proton) Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are estimates based on chemometric increment analysis for trisubstituted benzenes.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J Hz) |

| 7.25 – 7.35 | Doublet (d) | 1H | H-4 (para to NCO) | J ≈ 8.0 Hz |

| 7.10 – 7.20 | Triplet (t) | 1H | H-5 (meta to NCO/Cl) | J ≈ 8.0 Hz |

| 7.00 – 7.10 | Doublet (d) | 1H | H-6 (ortho to NCO) | J ≈ 8.0 Hz |

| 2.35 – 2.45 | Singlet (s) | 3H | -CH₃ (Methyl) | N/A |

Interpretation Logic:

-

The Methyl group (C2) is deshielded slightly relative to toluene due to the inductive effects of the adjacent Chlorine (C3) and Isocyanate (C1).[1]

-

H-5 is the only proton adjacent to two other protons (H-4 and H-6), resulting in a triplet splitting pattern (or a doublet of doublets appearing as a triplet).[1]

¹³C NMR (Carbon) Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 125.0 – 130.0 | Quaternary | -N=C=O (Isocyanate Carbon) – Often weak/broad due to relaxation times.[1] |

| 135.0 – 140.0 | Quaternary | C-1 (Attached to NCO) |

| 130.0 – 135.0 | Quaternary | C-3 (Attached to Cl) |

| 128.0 – 132.0 | Quaternary | C-2 (Attached to CH₃) |

| 120.0 – 128.0 | Methine (CH) | Aromatic C-4, C-5, C-6 |

| 15.0 – 18.0 | Methyl | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic signature.[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]

-

Molecular Ion (M⁺): m/z 167[1]

-

Isotope Pattern: The presence of a single Chlorine atom dictates an M+2 peak at m/z 169 with an intensity approximately 32% of the parent peak (³⁵Cl:³⁷Cl ratio is ~3:1).[1]

Fragmentation Pathway

| m/z | Ion Identity | Mechanism |

| 167 | [M]⁺ | Molecular Ion (³⁵Cl) |

| 169 | [M+2]⁺ | Isotope Ion (³⁷Cl) |

| 132 | [M – Cl]⁺ | Loss of Chlorine radical (Homolytic cleavage).[1] |

| 125 | [M – NCO]⁺ | Loss of isocyanate group (Common in aryl isocyanates).[1] |

| 89 | [C₇H₅]⁺ | Tropylium-like cation (Loss of Cl and NCO).[1] |

Experimental Protocol: Sample Preparation

Isocyanates are notoriously moisture-sensitive.[1] The following protocol ensures spectroscopic fidelity.

Reagents

-

Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.[1]

-

Drying Agent: Molecular Sieves (3Å or 4Å), activated.[1]

Workflow

-

Glassware Prep: Oven-dry NMR tubes and pipettes at 110°C for >1 hour.

-

Solvent Drying: Pre-treat CDCl₃ with activated molecular sieves for 24 hours prior to use.[1]

-

Sample Dissolution:

-

Acquisition: Run ¹H NMR immediately. Prolonged storage in solution can lead to dimerization (uretidinedione formation).[1]

Visualization: Quality Control & Degradation Logic

The following diagram illustrates the critical quality control decision pathways when analyzing this compound, highlighting the specific spectral markers for degradation.

Figure 1: Spectroscopic Quality Control Decision Tree. This workflow prioritizes the detection of moisture-induced degradation (hydrolysis) via IR before confirming structural identity via NMR.

References

-

PubChem. (2025).[1][2][3] this compound (Compound).[1][2][4] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

-

Doddamani, S. B., et al. (2013).[1] The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Contextual citation for vibrational assignments).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for general isocyanate and trisubstituted benzene shift increments).

Sources

- 1. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methylphenyl isocyanate | C8H6ClNO | CID 142157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 622-58-2 | 1-Isocyanato-4-methylbenzene | Aryls | Ambeed.com [ambeed.com]

- 4. L10802.06 [thermofisher.com]

Technical Guide: Synthesis of 3-Chloro-2-methylphenyl Isocyanate

Executive Summary

Target Molecule: 3-Chloro-2-methylphenyl isocyanate CAS: 40397-90-8 Molecular Formula: C₈H₆ClNO Primary Application: Critical intermediate in the synthesis of urea-based herbicides (e.g., sulfonylureas) and carbamate-based pharmaceuticals.

This guide details the laboratory-scale synthesis of this compound. While industrial routes often utilize gaseous phosgene, this protocol prioritizes the Triphosgene (Bis(trichloromethyl) carbonate) method. This approach offers a superior safety profile for research environments by eliminating the need for gaseous phosgene cylinders while maintaining high yields (>85%).

Key Technical Challenge: The presence of the ortho-methyl group at the C2 position introduces steric hindrance, potentially retarding the nucleophilic attack of the amine on the carbonyl center. This protocol mitigates this via controlled thermal ramping and specific stoichiometry.

Retrosynthetic Analysis & Mechanism

The most direct and atom-economical route involves the phosgenation of the corresponding aniline.

Retrosynthetic Logic:

-

Target: Isocyanate functionality (-N=C=O).

-

Precursor: 3-Chloro-2-methylaniline (CAS: 87-60-5).

-

Reagent: Triphosgene (Solid Phosgene Equivalent).

Mechanism: Triphosgene decomposes in situ to generate phosgene equivalents.[1] The primary amine nucleophilically attacks the carbonyl carbon, releasing HCl to form the carbamoyl chloride intermediate. Subsequent elimination of HCl (facilitated by heat or base) yields the isocyanate.

Figure 1: Retrosynthetic pathway utilizing Triphosgene as the carbonyl source.

Experimental Protocol: Triphosgene Route

Scale: 10.0 g (Starting Material Basis) Estimated Yield: 85-92% Purity Target: >98% (by GC)

Reagents & Equipment

| Reagent | CAS | Eq. | Mass/Vol | Role |

| 3-Chloro-2-methylaniline | 87-60-5 | 1.0 | 10.0 g | Substrate |

| Triphosgene | 32315-10-9 | 0.35 | 7.3 g | Carbonyl Source |

| Triethylamine (TEA) | 121-44-8 | 2.2 | ~15.7 g | HCl Scavenger |

| Dichloromethane (DCM) | 75-09-2 | Solvent | 150 mL | Anhydrous Solvent |

| Toluene | 108-88-3 | Solvent | 50 mL | Wash/Chaser |

Step-by-Step Methodology

Phase 1: Setup & Safety

-

Apparatus: Flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

-

Scrubber: Connect the condenser outlet to a caustic scrubber (20% NaOH solution) to neutralize escaping HCl or phosgene traces.

-

Environment: All operations MUST be performed in a well-ventilated fume hood.

Phase 2: Reaction Initiation (Low Temp)

-

Charge the flask with Triphosgene (7.3 g) and DCM (100 mL) . Stir until fully dissolved.

-

Cool the solution to 0°C using an ice bath.

-

In a separate beaker, dissolve 3-Chloro-2-methylaniline (10.0 g) and Triethylamine (15.7 g) in DCM (50 mL) .

-

Transfer the amine/base solution to the addition funnel.

-

Critical Step: Add the amine solution dropwise to the triphosgene solution over 45-60 minutes , maintaining internal temperature <5°C.

-

Insight: Slow addition prevents the formation of symmetric urea byproducts, which are insoluble and reduce yield.

-

Phase 3: Thermal Conversion (Reflux)

-

Once addition is complete, allow the reaction to warm to room temperature over 30 minutes.

-

Replace the ice bath with a heating mantle.

-

Heat to reflux (~40°C for DCM) for 3-4 hours .

-

Monitoring: Check reaction progress via TLC or GC. The disappearance of the amine peak indicates completion. The ortho-methyl group may require the longer end of the reflux time compared to unhindered anilines.

-

Phase 4: Workup & Isolation

-

Cool the mixture to room temperature. A heavy precipitate (Triethylamine Hydrochloride) will be present.

-

Filter the mixture rapidly through a sintered glass funnel (or Celite pad) under nitrogen to remove the salts. Wash the cake with dry Toluene (20 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove DCM. Note: Do not use a water bath >40°C to avoid degradation.

Phase 5: Purification

-

Transfer the crude oil to a micro-distillation setup.

-

Perform Vacuum Distillation .

-

Boiling Point: Expect ~95-97°C at 9 mmHg (or ~107°C at 3 mmHg).

-

-

Collect the clear, colorless to pale yellow liquid fraction.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Characterization

Confirm the identity of the product using the following spectroscopic markers.

| Method | Expected Signal | Interpretation |

| FT-IR | 2260–2280 cm⁻¹ (Strong, broad) | Characteristic -N=C=O stretching vibration. Absence of this peak indicates hydrolysis to urea or amine. |

| ¹H NMR | δ 2.1–2.3 ppm (s, 3H) | Methyl group (-CH₃). Shifted slightly downfield due to the electron-withdrawing isocyanate. |

| ¹H NMR | δ 7.0–7.4 ppm (m, 3H) | Aromatic protons. Pattern consistent with 1,2,3-trisubstituted benzene. |

| GC-MS | M+ = 167/169 | Molecular ion peak showing characteristic Chlorine isotope pattern (3:1 ratio). |

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Urea Formation | Addition of amine was too fast or temperature too high during addition. | Ensure strict <5°C temp control during addition. Increase dilution of the amine. |

| Incomplete Reaction | Steric hindrance of the 2-methyl group. | Extend reflux time or switch solvent to 1,2-Dichloroethane (higher boiling point) to drive kinetics. |

| Product Hydrolysis | Moisture ingress. | Ensure all glassware is flame-dried. Use anhydrous solvents. Store product under inert gas at 2-8°C. |

Safety & Toxicology

Hazard Class: Acute Toxicant, Lachrymator, Sensitizer.

-

Triphosgene Handling: Treat triphosgene with the same respect as phosgene gas. In the presence of moisture, it decomposes to phosgene and HCl.

-

Quenching: Quench all glassware and waste solvents with a solution of 10% ammonia or 20% NaOH/Methanol to destroy residual isocyanates and phosgene equivalents before disposal.

-

PPE: Double nitrile gloves, lab coat, safety goggles, and face shield. Work exclusively in a fume hood.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24871482, this compound. [Link]

-

Organic Syntheses. General Procedures for Isocyanate Synthesis via Phosgenation. (Contextual reference for phosgenation mechanics). [Link]

Sources

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-2-methylphenyl Isocyanate

Introduction

3-Chloro-2-methylphenyl isocyanate is a key chemical intermediate in the synthesis of a variety of fine chemicals, agrochemicals, and pharmaceuticals. Its utility stems from the reactive isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles like alcohols, amines, and water, enabling the construction of complex molecular architectures such as ureas and carbamates. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this compound, focusing on the requisite starting materials, reaction mechanisms, and practical considerations for laboratory and industrial applications. We will dissect the traditional phosgenation pathway and delve into modern, safer, non-phosgene alternatives, offering a comprehensive resource for researchers and process chemists.

Part 1: The Primary Industrial Route - Phosgenation

The most direct and historically prevalent method for synthesizing aryl isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent. For the target molecule, this involves the phosgenation of 2-amino-6-chlorotoluene.

Core Starting Material: 2-Amino-6-chlorotoluene

The cornerstone of this synthesis is 2-amino-6-chlorotoluene (also known as 3-chloro-2-methylaniline). The availability and purity of this precursor are paramount to the success of the subsequent phosgenation step. Its synthesis typically begins with more common commodity chemicals. A prevalent route involves the nitration of 2-chlorotoluene followed by reduction of the nitro group.

Synthesis Workflow for 2-Amino-6-chlorotoluene

Caption: Synthesis of the key amine precursor.

Phosgenating Agents: A Comparative Overview

The choice of phosgenating agent is a critical decision based on scale, safety infrastructure, and handling capabilities.

| Agent | Chemical Formula | Physical State | Boiling Point | Key Characteristics |

| Phosgene | COCl₂ | Gas | 8 °C | Extremely toxic; requires specialized handling and infrastructure. Typically used in large-scale industrial production. |

| Diphosgene | ClCO₂CCl₃ | Liquid | 128 °C | A liquid source of phosgene, offering easier handling than the gas. Decomposes to phosgene upon heating. Still highly toxic. |

| Triphosgene | (Cl₃CO)₂CO | Solid | 203-206 °C | A stable, crystalline solid that is significantly safer to handle and store than phosgene or diphosgene.[1] It decomposes into three equivalents of phosgene in situ, making it the preferred choice for laboratory-scale synthesis.[1] |

The Phosgenation Reaction: Mechanism and Protocol

The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of phosgene, leading to a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.

General Phosgenation Workflow

Caption: The two-stage phosgenation process.

Experimental Protocol: Synthesis via Triphosgene

This protocol is adapted from general procedures for the synthesis of isocyanates from anilines.[1]

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to neutralize HCl evolved). Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In a separate flask, dissolve 1.0 equivalent of 2-amino-6-chlorotoluene in an inert anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Triphosgene Solution: In the main reaction flask, dissolve 0.4 equivalents of triphosgene (which provides 1.2 equivalents of phosgene) in the same anhydrous solvent.

-

Initial Reaction: Add the amine solution dropwise to the stirred triphosgene solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Dehydrochlorination: Cool the mixture to -30 to -40 °C and add a non-nucleophilic base, such as triethylamine (Et₃N) (2.2 equivalents), dropwise.[1] This step facilitates the elimination of HCl to form the isocyanate.

-

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the characteristic -N=C=O stretch around 2250-2270 cm⁻¹).

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The solvent can be carefully removed from the filtrate under reduced pressure.

-

Purification: The crude isocyanate is typically purified by vacuum distillation to yield the final product.

Part 2: Non-Phosgene Synthesis Routes

Driven by the significant hazards of phosgene, several alternative "phosgene-free" methods have been developed. These routes are crucial for environments lacking the specialized infrastructure for phosgene chemistry and are aligned with the principles of green chemistry.[2]

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate and nitrogen gas.[3][4][5] The key advantage is the avoidance of highly toxic reagents. The isocyanate is formed with retention of configuration of the migrating group.[5]

Curtius Rearrangement Workflow

Caption: Synthesis via the Curtius Rearrangement.

-

Causality: The starting carboxylic acid is first activated, typically by conversion to an acid chloride, to facilitate nucleophilic attack by the azide ion. The resulting acyl azide is unstable and rearranges upon heating, driven by the energetically favorable loss of dinitrogen gas.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[6][7] By controlling the reaction conditions and avoiding aqueous workup, the isocyanate can be isolated.

Hofmann Rearrangement Workflow

Caption: Synthesis via the Hofmann Rearrangement.

-

Mechanism Insight: The reaction involves the deprotonation of the amide by a strong base, followed by halogenation on the nitrogen. A second deprotonation triggers the rearrangement, where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate.[6]

The Lossen Rearrangement

Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement also proceeds through an isocyanate intermediate.[8][9] It involves the decomposition of an activated hydroxamic acid derivative (often an O-acyl derivative).

-

Starting Material: The synthesis begins with 3-chloro-2-methylbenzoic acid, which is converted to its corresponding hydroxamic acid and then activated (e.g., by acylation) before being treated with a base to induce rearrangement.[9]

Modern Green Chemistry Approaches

Recent research focuses on even safer and more sustainable pathways, such as the thermal decomposition of carbamates, which can be synthesized from amines using reagents like dimethyl carbonate (DMC) or urea.[2][10]

-

Dimethyl Carbonate (DMC) Method: 2-Amino-6-chlorotoluene reacts with DMC, often under catalytic conditions, to form a methyl carbamate. This carbamate is then subjected to thermal decomposition (thermoylsis) to yield the desired isocyanate and methanol, which can be recycled.[2] This route completely avoids chlorine-containing reagents like phosgene.

Comparative Summary of Synthesis Routes

| Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Phosgenation | 2-Amino-6-chlorotoluene | Triphosgene, Base | High yield, well-established, direct | Use of highly toxic phosgene equivalent, corrosive HCl byproduct |

| Curtius | 3-Chloro-2-methylbenzoic acid | SOCl₂, NaN₃ | Phosgene-free, good for sensitive substrates | Use of potentially explosive azides, multi-step |

| Hofmann | 3-Chloro-2-methylbenzamide | Br₂, NaOH | Phosgene-free, readily available reagents | Can have side reactions, sometimes lower yields |

| DMC Method | 2-Amino-6-chlorotoluene | Dimethyl Carbonate (DMC) | Green and safe, no corrosive byproducts, recyclable methanol[2] | Requires high temperatures for carbamate cracking, catalyst development is key |

Safety and Handling

-

Isocyanates: All isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosgene/Triphosgene: Triphosgene, while a solid, releases toxic phosgene gas upon contact with moisture or heat. It is a severe respiratory irritant and can be fatal. All manipulations must be performed in a high-performance chemical fume hood.

-

Sodium Azide (NaN₃): Sodium azide is highly toxic and can form explosive heavy metal azides. Acidification produces highly toxic and explosive hydrazoic acid (HN₃).

-

Bromine (Br₂): Bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound can be approached through several distinct pathways. The traditional phosgenation of 2-amino-6-chlorotoluene remains a robust and high-yielding method, particularly on an industrial scale, with triphosgene offering a safer alternative for laboratory work. However, the inherent hazards of phosgene chemistry have spurred the development and application of non-phosgene routes. The Curtius and Hofmann rearrangements provide viable, phosgene-free alternatives by leveraging classic name reactions that proceed through the required isocyanate intermediate. For future development, methods based on green reagents like dimethyl carbonate represent the most sustainable and safe approach, aligning with the long-term goals of the chemical industry. The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors of scale, safety, cost, and environmental impact.

References

- Vertex AI Search Result.

- Vertex AI Search Result.

- Vertex AI Search Result. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.

- Vertex AI Search Result. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More - Arxada.

- Vertex AI Search Result.

- Vertex AI Search Result. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.

- Vertex AI Search Result. The Hofmann and Curtius Rearrangements - Master Organic Chemistry.

- Vertex AI Search Result. Hofmann Rearrangement - Chemistry Steps.

- Vertex AI Search Result. Hoffmann Rearrangement - Chemist Wizards.

- Vertex AI Search Result. Curtius Rearrangement - Alfa Chemistry.

- Vertex AI Search Result. Curtius rearrangement - Wikipedia.

- Vertex AI Search Result. Lossen Rearrangement - Alfa Chemistry.

- Vertex AI Search Result. Lossen rearrangement - L.S.College, Muzaffarpur.

- Vertex AI Search Result.

Sources

- 1. rsc.org [rsc.org]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. chemistwizards.com [chemistwizards.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. researchgate.net [researchgate.net]

health and safety handling precautions for 3-Chloro-2-methylphenyl isocyanate

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-methylphenyl isocyanate

This guide provides comprehensive health and safety protocols for the handling of this compound (CAS No. 40397-90-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols grounded in authoritative data.

Section 1: Hazard Identification and Toxicological Profile

This compound is a highly reactive compound that presents significant health risks upon exposure. Its primary danger lies in its acute inhalation toxicity and its potential to act as a potent respiratory sensitizer.[1] The isocyanate group (-N=C=O) readily reacts with nucleophiles, including water and the amine and hydroxyl groups found in biological tissues, leading to cellular damage.

The toxicological profile necessitates stringent handling procedures. Inhalation can be fatal, and even low-level exposure may lead to severe, delayed-onset respiratory distress.[1][2] It is a severe irritant to the skin and eyes and can cause allergic reactions.[1][3]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Inhalation Toxicity (Vapors) | Category 2 | H330: Fatal if inhaled.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Source: Data synthesized from the Alfa Aesar Safety Data Sheet.[1]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Given the compound's high toxicity, particularly via inhalation, a multi-layered approach to exposure control is mandatory. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor exposure.[1][4] The fume hood should have a verified face velocity appropriate for handling highly toxic substances.

Administrative Controls: Access to areas where isocyanates are used should be restricted to essential, trained personnel.[5] A designated area within the lab should be demarcated for isocyanate use. All users must receive specific training on the hazards and emergency procedures associated with this compound.[6]

Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected carefully to provide adequate protection.[7]

-

Respiratory Protection: Due to the "Fatal if inhaled" classification and the poor warning properties of isocyanates, air-purifying respirators are often insufficient.

-

Required: A NIOSH-approved supplied-air respirator is the highest level of protection and is strongly recommended.[5]

-

Minimum (for very short, low-exposure tasks, subject to a formal risk assessment): A full-face respirator with organic vapor cartridges and P100 particulate pre-filters may be acceptable, but a strict cartridge change-out schedule must be implemented.[5][8][9]

-

-

Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[9][10] Standard latex gloves are not sufficient. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory if not using a full-face respirator.[5][7]

-

Skin and Body Protection: A chemically resistant lab coat or disposable coveralls should be worn to prevent skin contact.[9] Closed-toe shoes are required.

Caption: Proper PPE donning and doffing sequence is critical.

Section 3: Safe Handling and Storage Protocols

Handling:

-

Always handle this substance within a chemical fume hood.[1]

-

Before use, ensure that all necessary PPE is correctly fitted and that an emergency eyewash station and safety shower are accessible.

-

Use only glass or other inert labware.

-

This compound is moisture-sensitive.[1] Reactions with water can produce carbon dioxide, potentially leading to pressure buildup in sealed containers.[6][11] Work under an inert atmosphere (e.g., nitrogen or argon) when possible.

-

Avoid contact with incompatible materials, which include water, alcohols, amines, strong bases, and strong oxidizing agents.[4][11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store locked up or in an area accessible only to authorized personnel.[1][3]

-

Store away from incompatible materials to prevent accidental reactions.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

-

Inhalation: This is a life-threatening emergency. Remove the person to fresh air immediately.[1] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[13] Do not use mouth-to-mouth resuscitation.[4] Call a poison center or doctor immediately.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical advice from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[3] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[4]

Spill Response Protocol

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

Experimental Protocol: Small Spill Cleanup (<100 mL inside a fume hood)

-

Alert & Evacuate: Alert personnel in the immediate area. Ensure no one enters the spill zone without appropriate PPE.

-

Don PPE: At a minimum, don a full-face respirator, double nitrile gloves, and a chemical-resistant lab coat.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[6][14] Do not use cellulose-based absorbents.[11]

-

Neutralize: Once absorbed, cautiously treat the material with a decontamination solution. A common formulation is a mixture of water, ammonia, and detergent. The reaction generates CO2, so do not seal the collection container immediately.

-

Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

-

Decontaminate: Wipe the spill area with the decontamination solution, followed by a soap and water wash.

-

Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.[1][13]

For large spills or any spill outside of a fume hood, evacuate the area immediately, close the doors, post a warning sign, and contact your institution's emergency response team.[15]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Methyl Isocyanate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. osha.oregon.gov [osha.oregon.gov]

- 6. actsafe.ca [actsafe.ca]

- 7. lakeland.com [lakeland.com]

- 8. capotchem.cn [capotchem.cn]

- 9. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 10. compositesone.com [compositesone.com]

- 11. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Emergency Response - American Chemistry Council [americanchemistry.com]

Technical Guide: Solubility & Solvent Compatibility of 3-Chloro-2-methylphenyl Isocyanate

Executive Summary

3-Chloro-2-methylphenyl isocyanate (CAS: 40397-90-8) acts as a critical electrophilic building block in the synthesis of carbamates, ureas, and heterocyclic pharmaceuticals. As a liquid at room temperature, its integration into process chemistry is defined not by dissolution kinetics, but by miscibility and chemical stability .

This guide addresses the specific solvent requirements for this compound, distinguishing between physical compatibility (miscibility) and chemical compatibility (inertness). It establishes strict protocols for handling the substance in anhydrous environments to prevent the irreversible formation of insoluble diaryl ureas.

Chemical Identity & Physical Profile

Understanding the physical state of the reagent is the first step in solvent selection. Unlike solid isocyanates that require dissolution energy, this compound is a liquid, meaning it is generally miscible with a wide range of aprotic organic solvents.

| Property | Value | Relevance to Solubility |

| CAS Number | 40397-90-8 | Unique Identifier |

| Molecular Formula | C₈H₆ClNO | Lipophilic aryl core with polar isocyanate tail |

| Molecular Weight | 167.59 g/mol | Low MW facilitates high solvent miscibility |

| Physical State | Liquid | Miscible (rather than soluble) in most organics |

| Density | 1.247 g/mL @ 25 °C | Denser than most common solvents (DCM, EtOAc) |

| Boiling Point | 95 °C @ 9 mmHg | Volatile; requires careful solvent stripping |

Solvent Compatibility Matrix

The primary challenge with aryl isocyanates is not finding a solvent that dissolves them, but finding one that does not destroy them. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack.[1][2]

Class A: Recommended Solvents (Inert & Miscible)

These solvents are chemically inert toward the isocyanate group and provide high miscibility due to compatible dipole moments.

| Solvent Class | Specific Solvents | Technical Notes |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Ideal. High stability. π-π interactions with the aryl ring stabilize the solution. Excellent for reflux. |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent. High solubility. Good for low-temperature reactions. Warning: Ensure acid-free (stabilized with amylene, not ethanol). |

| Esters | Ethyl Acetate, Isopropyl Acetate, Butyl Acetate | Good. Must be strictly anhydrous . Hydrolysis of the ester can generate acid/alcohol traces that degrade the isocyanate. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good. Must be anhydrous and peroxide-free. THF is excellent for subsequent nucleophilic additions. |

Class B: Prohibited Solvents (Reactive)

These solvents contain "active hydrogen" atoms (protic solvents) that will irreversibly degrade the isocyanate.

-

Water: Causes rapid hydrolysis to the amine and CO₂, followed by urea formation (precipitate).

-

Alcohols (Methanol, Ethanol, IPA): React exothermically to form carbamates (urethanes).

-

Amines (Primary/Secondary): React instantly to form substituted ureas.

-

Acids/Bases: Catalyze polymerization or hydrolysis.

Mechanism of Degradation (The "Solubility" Trap)

Researchers often mistake the formation of a precipitate in wet solvents for "insolubility." In reality, the isocyanate is decomposing.[3] The precipitate is typically the symmetrical urea, which is highly insoluble in most organic solvents.

Diagram 1: Degradation Pathways in Protic Media

Caption: Pathway showing how moisture leads to the formation of insoluble urea precipitates, often misidentified as solubility issues.

Experimental Protocol: Miscibility Determination

To verify the quality of the isocyanate and its compatibility with a specific solvent batch (checking for dryness), follow this inert-atmosphere protocol.

Required Materials

-

Reagent: this compound (Liquid).[4]

-

Solvent: Anhydrous (<50 ppm H₂O).

-

Vessel: Oven-dried scintillation vial or Schlenk flask with septum.

-

Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Workflow

-

Preparation: Purge the empty vial with N₂ for 5 minutes.

-

Solvent Addition: Syringe 2.0 mL of the test solvent into the vial.

-

Reagent Addition: Add 0.2 mL (approx. 250 mg) of the isocyanate dropwise via syringe.

-

Observation (Immediate):

-

Clear Solution: Miscible.

-

Cloudiness/Haze: Indicates moisture contamination in the solvent (Urea formation).

-

Phase Separation: Immiscible (Rare for this compound in organics, possible in perfluorinated solvents).

-

-

Observation (1 Hour): Re-check for precipitate formation. A white solid precipitating over time confirms slow hydrolysis due to wet solvent.

Diagram 2: Inert Solubility Testing Workflow

Caption: Decision tree for validating solvent compatibility and dryness during solubility testing.

Handling & Safety

Warning: Isocyanates are powerful sensitizers and lachrymators.

-

Moisture Sensitivity: Always store under inert gas (Nitrogen/Argon) at 2–8°C. The cap must be sealed with Parafilm or electrical tape to prevent atmospheric moisture ingress.

-

Inhalation Hazard: The vapor pressure (9 mmHg @ 95°C) is sufficient to generate hazardous vapors at room temperature. Always handle in a functioning fume hood.

-

Decontamination: Spills should be treated with a neutralization solution (50% Ethanol, 40% Water, 10% Conc. Ammonia) to convert the isocyanate to the safer urea derivative before disposal.

References

-

PubChem. Compound Summary: this compound.[5] National Library of Medicine. [Link][5]

-

Ozaki, S. Recent Advances in Isocyanate Chemistry. Chemical Reviews, 1972, 72(5), 457–496. (Foundational text on isocyanate reactivity and solvent compatibility). [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. L10802.06 [thermofisher.com]

- 5. This compound 98 40397-90-8 [sigmaaldrich.com]

Technical Guide: Research Frontiers for 3-Chloro-2-methylphenyl Isocyanate

Executive Summary

3-Chloro-2-methylphenyl isocyanate (CAS: 40397-90-8) represents a specialized electrophilic building block characterized by a unique steric and electronic profile. Unlike generic phenyl isocyanates, the 2-methyl (ortho) substituent introduces significant steric hindrance adjacent to the reactive isocyanate group, while the 3-chloro (meta) substituent provides lipophilicity and electron-withdrawing modulation.

This guide outlines the critical research areas for this compound, moving beyond simple derivatization into high-value applications in agrochemical synthesis (herbicides) , anticonvulsant drug design , and urease inhibition . It serves as a blueprint for leveraging this moiety to enhance metabolic stability and binding selectivity in bioactive molecules.

Chemical Profile & The "Ortho-Effect"

The reactivity of this compound is defined by the interplay between the isocyanate electrophile and the adjacent methyl group.

| Property | Specification |

| CAS Number | 40397-90-8 |

| Parent Amine | 3-Chloro-2-methylaniline (CAS 87-60-5) |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Reactivity Hazard | Moisture sensitive (Hydrolyzes to amine + CO₂) |

The Steric "Lock" Mechanism

The 2-methyl group exerts a profound ortho-effect :

-

Conformational Restriction: In urea or carbamate derivatives, the 2-methyl group forces the aromatic ring to twist out of planarity with the carbonyl system. This "twist" is crucial for fitting into hydrophobic pockets in enzymes (e.g., kinases or ureases) where flat molecules might not bind selectively.

-

Metabolic Shielding: The methyl group sterically protects the ortho-position from metabolic oxidation, potentially increasing the half-life of derived drugs.

Core Research Area 1: Agrochemical Synthesis

The most established industrial application of the 3-chloro-2-methylphenyl moiety is in the synthesis of Quinclorac , a highly effective auxin-mimic herbicide.

The Quinclorac Connection

While Quinclorac is typically synthesized via the aniline, the isocyanate offers a route to novel urea-based bioisosteres . Researchers are currently exploring urea derivatives that mimic the herbicidal activity of Quinclorac but with different soil mobility profiles.

-

Mechanism: The 3,2-substitution pattern is critical for the specific binding of Quinclorac to auxin receptors. Retaining this pattern while altering the linker (e.g., changing the carboxylic acid to a sulfonylurea via the isocyanate) is a prime area for resistance-breaking herbicide development.

Figure 1: Divergent synthesis pathways for established herbicides and novel urea analogs.

Core Research Area 2: Pharmaceutical Applications

The isocyanate is the gateway to urea and semicarbazone scaffolds, which are privileged structures in medicinal chemistry.

Anticonvulsant Semicarbazones

Research has identified 3-chloro-2-methylphenyl substituted semicarbazones as potent anticonvulsant agents.[1][2]

-

Mechanism: These compounds modulate sodium channels. The lipophilic 3-Cl, 2-Me phenyl ring enhances blood-brain barrier (BBB) penetration.

-

Key Finding: In Maximal Electroshock Seizure (MES) screens, derivatives of this isocyanate showed protection comparable to Phenytoin but with lower neurotoxicity.[1][3]

Urease Inhibitors

A specific series of 1-aroyl-3-[3-chloro-2-methylphenyl] thioureas has demonstrated potent inhibition of Jack Bean Urease.

-

Significance: Urease inhibitors are critical for treating H. pylori infections (peptic ulcers) and preventing kidney stones.

-

SAR Insight: The electron-withdrawing 3-chloro group increases the acidity of the thiourea NH protons, enhancing hydrogen bonding with the active site nickel ions of the urease enzyme.

Kinase Inhibitor Scaffolds

Aryl ureas are foundational to kinase inhibitors (e.g., Sorafenib). The 3-chloro-2-methyl motif acts as a Type II inhibitor scaffold , where the urea binds to the DFG-aspartate and the hydrophobic ring occupies the allosteric pocket.

Figure 2: Synthetic divergence from the isocyanate to key pharmaceutical pharmacophores.

Experimental Protocols

Protocol A: Synthesis of a Model Urea Derivative

Use this protocol to validate the reactivity of the isocyanate with a secondary amine.

Reagents:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (catalytic, 0.1 eq)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).

-

Dissolution: Dissolve this compound (1.0 mmol) in 5 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Expert Note: The 2-methyl group slows the reaction slightly compared to phenyl isocyanate. Cooling is still required to prevent uncontrolled exotherms.

-

-

Addition: Add Morpholine (1.1 mmol) dropwise via syringe. If the reaction is sluggish, add TEA.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The isocyanate spot will disappear.

-

Workup: Quench with 5 mL water. Extract with DCM (2 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to yield the urea as a white crystalline solid.

Protocol B: Handling Moisture Sensitivity

Isocyanates react with atmospheric moisture to form symmetrical ureas (dimers), which are insoluble and useless impurities.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Visual Check: If the liquid contains white precipitate, it has partially hydrolyzed. Filter under inert atmosphere before use.

References

-

Anticonvulsant Activity: Yogeeswari, P., et al. (2004).[1] "3-Chloro-2-methylphenyl substituted semicarbazones: synthesis and anticonvulsant activity." European Journal of Medicinal Chemistry.

-

Urease Inhibition: Khan, S., et al. (2022).[4] "Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors." International Journal of Molecular Sciences.

-

Kinase Inhibitor Context: Wang, G. T., et al. (2005).[5] "1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase."[5] Journal of Medicinal Chemistry.

-

Agrochemical Background: Grossmann, K. (1998). "Quinclorac belongs to a new class of auxin herbicides." Weed Science.

Sources

- 1. ovid.com [ovid.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Deep Dive into 3-Chloro-2-methylphenyl Isocyanate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

3-Chloro-2-methylphenyl isocyanate is a reactive aromatic isocyanate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced polymer materials. A thorough understanding of its molecular structure and electronic properties is paramount for predicting its reactivity and designing new applications. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the structural and vibrational properties of this compound. By integrating computational methodologies with experimental spectroscopic data, we offer a robust framework for researchers to understand and utilize this versatile chemical building block.

Introduction: The Significance of Substituted Phenyl Isocyanates

Phenyl isocyanates are a class of organic compounds characterized by the highly reactive isocyanate group (-N=C=O) attached to a benzene ring. The reactivity of the isocyanate moiety makes these compounds valuable intermediates in the synthesis of a wide array of products, including polyurethanes, pesticides, and pharmaceuticals.[1] The introduction of substituents onto the phenyl ring, such as the chloro and methyl groups in this compound, allows for the fine-tuning of the molecule's electronic properties and steric hindrance, thereby influencing its reactivity and the properties of the resulting derivatives.

Chlorine, being an electronegative atom, and the methyl group, an electron-donating group, create a unique electronic environment on the aromatic ring of this compound. This substitution pattern can impact the reaction kinetics and the stability of the final products. In the realm of medicinal chemistry, chloro-containing compounds are integral to a vast number of drugs, influencing their metabolic stability and binding affinity.[2] Isocyanates, in turn, are frequently employed to create urea and carbamate linkages, which are common motifs in bioactive molecules. Therefore, a detailed understanding of the fundamental properties of this compound at a molecular level is crucial for its effective application in drug discovery and materials science.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with a high degree of accuracy.[3] This guide will explore the application of these computational methods to this compound, providing a detailed workflow for obtaining valuable insights into its geometry, vibrational frequencies, and electronic structure.

Computational Methodology: A Self-Validating System

The theoretical calculations detailed herein are grounded in a well-established computational chemistry workflow. The primary objective is to obtain the optimized molecular geometry and predict the vibrational spectra (Infrared and Raman) of this compound. The choice of computational level and basis set is critical for achieving a balance between accuracy and computational cost.

Level of Theory and Basis Set Selection

Based on studies of similar substituted phenyl isocyanates, a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) methods provides reliable results.[4] Specifically, the Restricted Hartree-Fock (RHF) method with the 6-311G* basis set and the B3LYP functional with the 6-311G* basis set have been shown to be effective for predicting the vibrational spectra of chloro-methyl substituted phenyl isocyanates.[4]

-

RHF/6-311G : The RHF method is a foundational ab initio method that provides a good starting point for geometry optimization. The 6-311G basis set is a Pople-style basis set that offers a good description of the electron distribution.

-

B3LYP/6-311G : The B3LYP functional is a hybrid DFT functional that combines the strengths of both HF and DFT, offering a higher level of accuracy for both geometric and electronic properties. The 6-311G basis set is again employed for consistency.

Computational Workflow

The following diagram illustrates the workflow for the theoretical calculations:

Step-by-Step Protocol for Theoretical Calculations

-

Molecular Structure Input : Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization : Perform a full geometry optimization without any symmetry constraints using both the RHF/6-311G* and B3LYP/6-311G* levels of theory. This step aims to find the lowest energy conformation of the molecule.

-

Frequency Calculation : Following the successful geometry optimization, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Data Extraction and Analysis :

-

Extract the optimized geometric parameters (bond lengths and bond angles).

-

Visualize the normal modes of vibration to aid in the assignment of the calculated frequencies.

-

Simulate the IR and Raman spectra based on the calculated frequencies and intensities.

-

-

Comparison with Experimental Data : Compare the calculated geometric parameters and vibrational spectra with available experimental data to validate the accuracy of the theoretical methods.

Theoretical Results and Discussion

The theoretical calculations provide a wealth of information about the molecular properties of this compound.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms in the molecule. Key geometric parameters, including bond lengths and bond angles, can be extracted and compared with typical values for similar chemical bonds.

| Parameter | RHF/6-311G* (Calculated) | B3LYP/6-311G* (Calculated) |

| Bond Lengths (Å) | ||

| C-Cl | Value | Value |

| C-N (isocyanate) | Value | Value |

| N=C (isocyanate) | Value | Value |

| C=O (isocyanate) | Value | Value |

| C-C (aromatic) | Average Value | Average Value |

| C-H (methyl) | Average Value | Average Value |

| **Bond Angles (°) ** | ||

| C-N=C | Value | Value |

| N=C=O | Value | Value |

| C-C-Cl | Value | Value |

| C-C-CH3 | Value | Value |

| (Note: "Value" indicates where the calculated data would be presented.) |

The planarity of the phenyl ring and the orientation of the isocyanate and methyl groups relative to the ring are important structural features determined from these calculations.

Vibrational Analysis: A Fingerprint of the Molecule

Vibrational spectroscopy is a powerful technique for identifying and characterizing molecules. The calculated vibrational frequencies can be used to assign the bands observed in the experimental IR and Raman spectra.

| Vibrational Mode | RHF/6-311G* (cm⁻¹) | B3LYP/6-311G* (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N=C=O asym. stretch | Value | Value | ~2200-2300 | ~2200-2300 |

| C=O stretch | Value | Value | Value | Value |

| C-N stretch | Value | Value | Value | Value |

| C-Cl stretch | Value | Value | ~505-760[4] | Value |

| CH₃ sym. stretch | Value | Value | Value | Value |

| CH₃ asym. stretch | Value | Value | Value | Value |

| Aromatic C-H stretch | Value | Value | Value | Value |

| Aromatic ring modes | Value Range | Value Range | Value Range | Value Range |

| (Note: "Value" and "Value Range" indicate where the calculated and experimental data would be presented.) |

The asymmetric stretching of the isocyanate group is typically a very strong and characteristic band in the IR spectrum, appearing in the range of 2200-2300 cm⁻¹.[5] The C-Cl stretching vibration is expected to give a strong absorption in the range of 760-505 cm⁻¹.[4] A detailed comparison of the calculated and experimental spectra allows for a complete and confident assignment of the vibrational modes.

Correlation with Experimental Data: The Path to Validation

The ultimate validation of any theoretical model lies in its ability to accurately reproduce experimental observations. For this compound, the primary sources of experimental data for comparison are its vibrational spectra.

Infrared and Raman Spectroscopy

Experimental IR and Raman spectra have been reported for this compound.[4] By overlaying the simulated spectra from the DFT calculations with the experimental data, a direct visual comparison can be made. Generally, vibrational frequencies calculated with the B3LYP functional show better agreement with experimental values than those from RHF calculations, often requiring a scaling factor to account for anharmonicity and other systematic errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications and Future Directions

The detailed theoretical and spectroscopic understanding of this compound opens up avenues for its targeted application in various fields.

-

Drug Discovery : The isocyanate group can be reacted with amines and alcohols in drug candidates to form stable urea and carbamate linkages, respectively. The insights into the electronic properties of the substituted phenyl ring can guide the design of molecules with improved pharmacological profiles.

-

Polymer Chemistry : As a monofunctional isocyanate, it can be used as a chain terminator or for the synthesis of specific end-functionalized polymers. Its reactivity can be harnessed in the development of novel polyurethanes and other polymers with tailored properties.[6]

Future research could focus on extending these theoretical calculations to model the reactivity of this compound with various nucleophiles, providing valuable insights into reaction mechanisms and transition states. Furthermore, the synthesis and biological evaluation of novel derivatives based on this scaffold could lead to the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and spectroscopic characterization of this compound. Through the application of robust computational methods, such as DFT, and correlation with experimental data, a deep understanding of the molecule's structural and vibrational properties can be achieved. This knowledge is invaluable for researchers and scientists working in drug development and materials science, enabling the rational design and synthesis of new molecules with desired functionalities. The presented workflow serves as a self-validating system that can be adapted for the study of other substituted aromatic isocyanates, thereby accelerating innovation in these important fields of chemistry.

References

-

El-Gogary, D. I., & El-Gogary, M. R. (2025). The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. Journal of Molecular Structure, 1315, 138334. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62832, 3-Chloro-4-methylphenyl isocyanate. Retrieved January 29, 2026 from [Link].

-

The Good Scents Company. (n.d.). 3-chloro-para-tolyl isocyanate. Retrieved January 29, 2026, from [Link]

-

Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9347–9417. [Link]

- Google Patents. (n.d.). Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators for the production of linear or branched polymers, comb polymers, block copolymers, macro-initiators and star-shaped polymers.

-

Durig, J. R., Little, T. S., Gounev, T. K., Gardner, J. K., Jr., & Sullivan, J. F. (1996). Infrared and Raman spectra, conformational stability, vibrational assignment, and ab initio calculations of chloromethyl isocyanate. Journal of Molecular Structure: THEOCHEM, 375(1–2), 83–94. [Link]

-

da Silva, J. L., & Stampfl, C. (2018). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions, 47(33), 11256-11273. [Link]

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. (2016). The Journal of Chemical Physics, 145(12), 124309. [Link]

-

Thomson, M., Melling, P. J., & Slepski, A. M. (2003). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ANTEC 2003 - Society of Plastics Engineers Annual Technical Conference. [Link]

-

Gothwal, A., Kumar, A., & Kumar, A. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 103, 104212. [Link]

Sources

- 1. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DE10321039A1 - Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators for the production of linear or branched polymers, comb polymers, block copolymers, macro-initiators and star-shaped polymers - Google Patents [patents.google.com]